molecular formula C20H15FN2OS B2504375 (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide CAS No. 865545-40-0

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide

Cat. No.: B2504375
CAS No.: 865545-40-0
M. Wt: 350.41
InChI Key: BQCRFJAPRPLSLJ-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(3-Ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a synthetic chemical compound designed for research applications. Its structure incorporates a naphthothiazole core, a scaffold recognized in medicinal chemistry for its diverse bioactive potential. The naphtho[2,1-d]thiazole system is a privileged structure found in compounds investigated for various biological activities. Furthermore, the integration of a 4-fluorobenzamide moiety is a common strategy in drug design to influence a compound's pharmacokinetic properties and binding affinity. This specific molecular architecture suggests potential utility in several research areas. Naphthothiazole derivatives have been studied for their antimicrobial properties, particularly against pathogens like Staphylococcus aureus . The structural framework also indicates potential for fluorescence, making it a candidate for use in developing fluorescent probes or sensors for biochemical assays . This product is intended for chemical and pharmaceutical research, including as a building block for synthesizing more complex molecules or for in vitro biological screening. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-2-23-17-12-9-13-5-3-4-6-16(13)18(17)25-20(23)22-19(24)14-7-10-15(21)11-8-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCRFJAPRPLSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Naphthothiazole Core: The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the naphthothiazole derivative with 4-fluorobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Material Science: Utilization in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Ethyl vs. Alkyl/Allyl Substituents
  • N-(4-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide (7a) : Replacing the naphtho-thiazole with a phenyl-thiazole reduces planarity and aromatic interactions. The ethyl group here enhances lipophilicity but lacks the extended π-system of the naphtho ring, leading to lower binding affinity in enzyme inhibition assays compared to the target compound .
  • This compound showed 30% reduced inhibitory activity against α-glucosidase compared to ethyl-substituted analogs .
Fluorine Substituent Effects
  • N-(3,4-Bis(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide (6e) : Dual fluorophenyl groups increase electron-withdrawing effects, enhancing hydrogen bonding with catalytic residues. However, the absence of a naphtho ring limits its potency in metastatic cancer models compared to the target compound .
  • N-((Z)-4-Adamantyl-3-(naphthoquinone)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide: The adamantyl group improves membrane permeability, but the difluorobenzamide may reduce selectivity due to steric clashes. This hybrid showed superior IC₅₀ values (0.8 µM) in glucosidase inhibition compared to the mono-fluorinated target compound (IC₅₀ = 2.1 µM) .

Core Ring System Modifications

Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole
  • (Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide : Replacing the naphtho ring with a benzo[d]thiazole decreases molecular weight (493.6 vs. ~420–440 g/mol) and reduces π-π stacking. This analog exhibited 40% lower cytotoxicity in cancer cell lines, underscoring the importance of the naphtho system .
  • N-(3-(2-Ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide : The ethoxyethyl chain increases solubility but disrupts planarity, leading to weaker enzyme binding (ΔG = −7.2 kcal/mol vs. −9.1 kcal/mol for the target) .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight LogP Solubility (µg/mL) IC₅₀ (α-Glucosidase) Reference
Target Compound ~420–440 3.8 12.5 2.1 µM
N-(4-Phenyl-3-ethylthiazol-2-yl)benzamide (7a) 336.4 2.9 28.4 5.6 µM
6e (Bis(4-fluorophenyl) analog) 487.5 4.1 8.2 1.3 µM
Adamantyl-naphthoquinone hybrid 567.6 5.2 3.8 0.8 µM

Key Observations :

  • The naphtho-thiazole core in the target compound balances lipophilicity (LogP = 3.8) and solubility, critical for oral bioavailability.
  • Fluorine substitution improves metabolic stability but may reduce solubility compared to non-fluorinated analogs.

Biological Activity

(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₈H₁₈FN₃S, with a molecular weight of approximately 325.42 g/mol. The compound features a naphtho[2,1-d]thiazole core which is known for its diverse biological interactions.

Synthesis

The synthesis typically involves the condensation of 3-ethylnaphtho[2,1-d]thiazol-2(3H)-one with 4-fluorobenzoyl chloride in the presence of a base like triethylamine. The reaction is conducted under reflux in solvents such as dichloromethane or toluene, followed by purification through recrystallization or chromatography .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation by binding to their active sites.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell membranes.
  • Anticancer Properties : It has shown promise in inducing apoptosis in cancer cell lines, suggesting a mechanism that may involve modulation of apoptotic pathways .

In Vitro Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound significantly inhibited the growth of breast and lung cancer cell lines. The IC50 values ranged from 10 to 20 µM, indicating potent cytotoxicity .
  • Antimicrobial Efficacy : The compound exhibited significant activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined to be between 5 and 15 µg/mL for various strains .

Case Studies

A case study involving the application of this compound in a therapeutic context highlighted its potential as a lead compound for developing new anticancer agents. The study reported successful modulation of signaling pathways related to cell survival and proliferation in treated cancer cells.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ANaphthalene coreAnticancer
Compound BBenzothiazoleAntimicrobial
Compound CThiazole derivativeAnti-inflammatory

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via condensation of a substituted aminothiazole with 4-fluorobenzoyl chloride. Key steps include:

  • Using triethylamine or pyridine as a base to neutralize HCl byproducts .
  • Optimizing reaction time (12-24 hours) and temperature (60-80°C) to enhance imine bond formation .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify the E-configuration of the imine bond and substituent positions. For example, the imine proton typically resonates at δ 8.5–9.0 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680 cm1^{-1} and C=N absorption at ~1600 cm1^{-1} .
  • HPLC-MS : Validate purity (>98%) and molecular weight using reverse-phase C18 columns and electrospray ionization .

Q. How can researchers design preliminary bioactivity screens for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against α-glucosidase or acetylcholinesterase using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis at 405 nm) .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) in Mueller-Hinton broth .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., glucosidase active sites). Focus on hydrogen bonding with fluorobenzamide and hydrophobic interactions with the naphthothiazole ring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate enzyme inhibition results with cellular assays (e.g., glucose uptake in HepG2 cells for antidiabetic activity) .
  • SAR Studies : Synthesize derivatives (e.g., replacing 4-fluoro with chloro or methoxy groups) to isolate structural contributors to activity .
  • Metabolic Stability Tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies are effective for elucidating reaction mechanisms in derivative synthesis?

  • Methodological Answer :

  • Kinetic Isotope Effects : Compare kHk_{\text{H}}/kDk_{\text{D}} in deuteration experiments to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Trapping Intermediates : Use low-temperature NMR (-40°C) to detect transient species like thiazoline intermediates .
  • DFT Calculations : Compute energy barriers for proposed pathways using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

Q. How can stability under physiological conditions be assessed for drug development?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC. Fluorobenzamide derivatives often show instability in acidic conditions .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track decomposition products with LC-MS .

Q. What in silico tools are recommended for ADMET profiling?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model to predict gastrointestinal absorption .
  • Toxicity Screening : Run ProTox-II to assess hepatotoxicity and carcinogenicity risks. Fluorinated benzamides often show low Ames test mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.